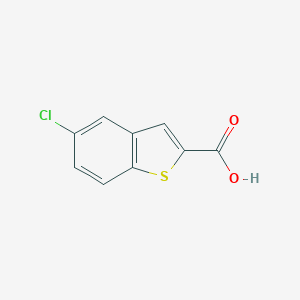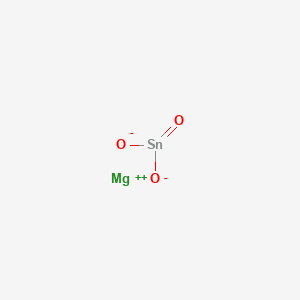
1,1,2,2-Tetrachloropropane
説明
1,1,2,2-Tetrachloropropane (TTCP) is a colorless, oily, and non-flammable liquid that is widely used as a solvent for organic compounds. It is also used in the production of pesticides, herbicides, and other chemicals. TTCP is a chlorinated hydrocarbon that has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
科学的研究の応用
1,1,2,2-Tetrachloropropane has been extensively studied for its potential use in cancer treatment. Research has shown that 1,1,2,2-Tetrachloropropane can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 1,1,2,2-Tetrachloropropane has been studied as a potential treatment for breast cancer, lung cancer, and leukemia.
作用機序
The exact mechanism of action of 1,1,2,2-Tetrachloropropane is not completely understood. However, it is believed that 1,1,2,2-Tetrachloropropane induces apoptosis in cancer cells by activating the caspase pathway. 1,1,2,2-Tetrachloropropane has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
生化学的および生理学的効果
1,1,2,2-Tetrachloropropane has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS). ROS can cause damage to cellular components such as DNA, proteins, and lipids. 1,1,2,2-Tetrachloropropane has also been shown to increase the expression of genes involved in inflammation and immune response.
実験室実験の利点と制限
One advantage of using 1,1,2,2-Tetrachloropropane in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, 1,1,2,2-Tetrachloropropane is also highly toxic and must be handled with care. It is also difficult to work with in vivo due to its low solubility in water.
将来の方向性
There are several future directions for research on 1,1,2,2-Tetrachloropropane. One area of research is the development of more effective methods for delivering 1,1,2,2-Tetrachloropropane to cancer cells. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 1,1,2,2-Tetrachloropropane treatment. Additionally, research is needed to determine the long-term effects of 1,1,2,2-Tetrachloropropane exposure on human health.
Conclusion:
In conclusion, 1,1,2,2-Tetrachloropropane is a chlorinated hydrocarbon that has potential applications in cancer treatment. While the mechanism of action of 1,1,2,2-Tetrachloropropane is not completely understood, it has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA replication and repair. 1,1,2,2-Tetrachloropropane has a number of biochemical and physiological effects, and is both advantageous and limited for lab experiments. Future research on 1,1,2,2-Tetrachloropropane should focus on improving delivery methods, identifying biomarkers for response prediction, and determining long-term effects on human health.
合成法
1,1,2,2-Tetrachloropropane can be synthesized by reacting 1,1,2,2-tetrachloroethane with sodium hydroxide in the presence of a catalyst. The reaction produces 1,1,2,2-Tetrachloropropane and sodium chloride as a byproduct.
特性
IUPAC Name |
1,1,2,2-tetrachloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c1-3(6,7)2(4)5/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCBRXYTSHYYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074000 | |
| Record name | Propane, 1,1,2,2-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrachloropropane | |
CAS RN |
13116-60-4 | |
| Record name | 1,1,2,2-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,2,2-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-TETRACHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J40616P0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




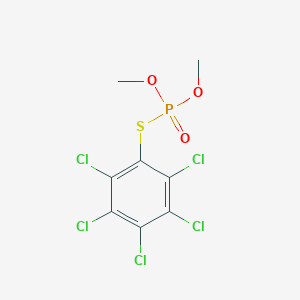
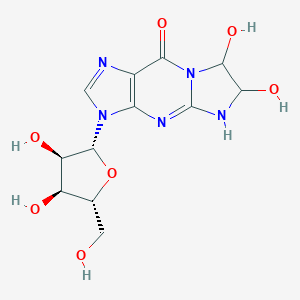
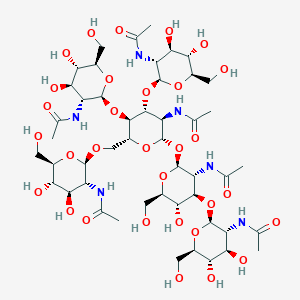
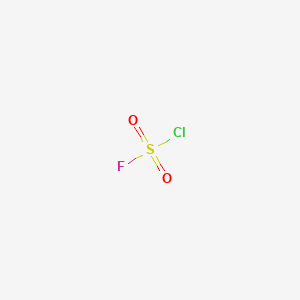

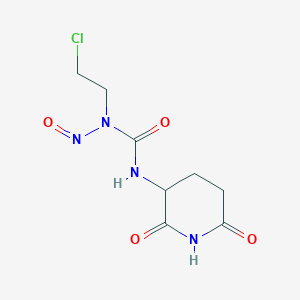
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
